5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

Lipophilicity Membrane permeability Drug-likeness

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one (CAS 1365942-75-1) is a 1,2,4-thiadiazol-3(2H)-one derivative bearing a 5-methylamino substituent and a 2-phenethyl side chain. The compound possesses a molecular formula of C₁₁H₁₃N₃OS (MW 235.31 g/mol) and is supplied at ≥98% purity with storage specified as sealed in dry conditions at 2–8°C.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
Cat. No. B15058127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)N(S1)CCC2=CC=CC=C2
InChIInChI=1S/C11H13N3OS/c1-12-10-13-11(15)14(16-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13,15)
InChIKeyLYRRYIBJLZUCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one – Physicochemical Identity and Procurement Baseline


5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one (CAS 1365942-75-1) is a 1,2,4-thiadiazol-3(2H)-one derivative bearing a 5-methylamino substituent and a 2-phenethyl side chain . The compound possesses a molecular formula of C₁₁H₁₃N₃OS (MW 235.31 g/mol) and is supplied at ≥98% purity with storage specified as sealed in dry conditions at 2–8°C . Its computed physicochemical properties include a topological polar surface area (TPSA) of 46.92 Ų, a consensus LogP of 1.59, five H‑bond acceptors, one H‑bond donor, and four rotatable bonds . The 1,2,4-thiadiazol-3(2H)-one core is recognized in medicinal chemistry as a non‑ATP‑competitive kinase inhibitor scaffold, with derivatives demonstrating inhibitory activity against glycogen synthase kinase‑3β (GSK‑3β) and cathepsin K in the low micromolar range [1].

Why 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one Cannot Be Interchanged with Other 1,2,4-Thiadiazol-3(2H)-ones


Within the 1,2,4-thiadiazol-3(2H)-one series, small modifications at the N2 and C5 positions produce substantial differences in lipophilicity, polar surface area, and molecular recognition that preclude generic substitution. The 5‑methylamino group in the target compound reduces TPSA by 14 Ų and raises LogP by 0.46 log units relative to the 5‑amino analog (5‑amino‑2‑phenethyl‑1,2,4‑thiadiazol‑3(2H)‑one) . The 2‑phenethyl substituent further increases LogP by approximately 0.59 log units compared to the 2‑isobutyl‑5‑(methylamino) analog . Published structure‑activity relationship (SAR) data for this scaffold demonstrate that N5‑substitution is critical for ring stability and that even subtle alterations shift inhibitory potency against GSK‑3β and cathepsin K by orders of magnitude [1]. Consequently, selecting an alternative 1,2,4‑thiadiazol‑3(2H)‑one without confirming matched physicochemical and pharmacological properties risks irreproducible results in downstream biological assays.

Quantitative Differentiation of 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one from Closest Analogs


LogP Differentiation: 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one vs. 2-Isobutyl and 5-Amino Analogs

The target compound exhibits a consensus LogP of 1.59, which is 0.59 log units higher than the 2‑isobutyl‑5‑(methylamino) analog (LogP 1.00) and 0.46 log units higher than the 5‑amino‑2‑phenethyl analog (LogP 1.13) . This difference corresponds to an approximately 3.9‑fold and 2.9‑fold increase in octanol‑water partition coefficient, respectively.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area Reduction: 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one vs. 5-Amino Analog

The target compound has a TPSA of 46.92 Ų, which is 13.99 Ų (23%) lower than the 5‑amino‑2‑phenethyl‑1,2,4‑thiadiazol‑3(2H)‑one analog (TPSA = 60.91 Ų) . The 5‑methylamino group eliminates one hydrogen‑bond donor present in the primary amine and increases steric shielding of the polar surface.

Polar surface area Blood-brain barrier penetration CNS drug design

Rotatable Bond Count and Molecular Flexibility: 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one vs. N2‑Alkyl Analogs

The target compound contains four rotatable bonds compared with three rotatable bonds in both the 5‑amino‑2‑phenethyl analog and the 2‑isobutyl‑5‑(methylamino) analog . The additional rotatable bond arises from the ethylene spacer in the 2‑phenethyl group, which is absent in the N2‑methyl and N2‑ethyl variants.

Molecular flexibility Entropic binding penalty Ligand efficiency

N5‑Methylamino Substitution and Ring Stability: Class‑Level Evidence for Superior Scaffold Integrity

Published SAR studies on 1,2,4‑thiadiazol‑3(2H)‑ones demonstrate that the 1,2,4‑thiadiazole ring is stabilized by substitution at the 5‑amino group; compounds with an unprotected 5‑amino group were stable only as phosphonate esters, whereas N5‑protected (e.g., benzoyl, ethoxycarbonyl, Fmoc) derivatives maintained ring integrity through deprotection steps [1]. The target compound's 5‑methylamino substituent provides a permanent N5‑substitution that mimics this stabilizing effect without requiring a cleavable protecting group.

Thiadiazole ring stability 5‑amino substitution Cathepsin K GSK‑3β

Biological Scaffold Validation: 1,2,4-Thiadiazol-3(2H)-ones as Low‑Micromolar GSK‑3β and Cathepsin K Inhibitors

A series of twenty‑one 1,2,4‑thiadiazol‑3(2H)‑ones were evaluated against GSK‑3β and cathepsin K, with several compounds showing inhibitory activity in the low micromolar range; some exhibited GSK‑3β inhibition comparable to tideglusib, a clinical‑stage non‑ATP‑competitive GSK‑3β inhibitor [1]. The target compound shares the identical 1,2,4‑thiadiazol‑3(2H)‑one core and N5‑substitution pattern with the active compounds in this series.

GSK‑3β inhibition Cathepsin K inhibition Non‑ATP competitive Kinase inhibitor scaffold

Procurement‑Grade Purity and Hazard Classification: 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one vs. Commercial Alternatives

The target compound is available from multiple vendors at ≥98% purity (Chemscene Cat. CS‑0595394; Leyan Product No. 1666060) and ≥97% purity (Chemenu Cat. CM500934) . Its GHS classification is GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the 5‑amino‑2‑phenethyl analog is supplied at 98% purity with identical GHS07 hazard statements, offering no procurement advantage .

Purity specification GHS hazard classification Procurement compliance

Recommended Application Scenarios for 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one Based on Quantitative Differentiation Evidence


GSK‑3β Inhibitor Screening and Lead Optimization Campaigns

The 1,2,4‑thiadiazol‑3(2H)‑one scaffold is validated as a non‑ATP‑competitive GSK‑3β inhibitor pharmacophore, with published analogs achieving low‑micromolar IC50 values comparable to tideglusib [1]. The target compound's N5‑methylamino group provides permanent ring stabilization that avoids the conditional instability observed with unprotected 5‑amino derivatives [1], while its LogP of 1.59 and TPSA of 46.92 Ų predict superior cellular permeability for cell‑based GSK‑3β target engagement assays compared to the more polar 5‑amino analog (TPSA 60.91 Ų) .

Cathepsin K Inhibitor Development for Bone Resorption Disorders

Published 1,2,4‑thiadiazol‑3(2H)‑one derivatives inhibit cathepsin K, a clinically validated target in osteoporosis, with activity in the low micromolar range [1]. The target compound's phenethyl side chain contributes an additional rotatable bond and increased lipophilicity (ΔLogP +0.59 vs. the 2‑isobutyl analog ) that may enhance binding within the cathepsin K S2 pocket, which accommodates hydrophobic P2 residues. Procurement of the target compound enables SAR expansion around the N2‑phenethyl motif without the synthetic burden of de novo scaffold construction.

CNS Penetrant Kinase Probe Design

With a TPSA of 46.92 Ų—well below the accepted threshold of 60 Ų for passive blood‑brain barrier penetration —and a favorable LogP of 1.59, the target compound is a promising starting point for CNS‑penetrant GSK‑3β inhibitor design. The 5‑amino analog, at TPSA 60.91 Ų , falls outside this favorable range, making the target compound the preferred choice for CNS target programs where brain exposure is a critical requirement.

Thiadiazole Core‑Focused Fragment Library Construction

The target compound's well‑defined physicochemical profile (MW 235.31, LogP 1.59, TPSA 46.92, H‑bond donors = 1, H‑bond acceptors = 5, rotatable bonds = 4) satisfies all Lipinski rule‑of‑five criteria for drug‑likeness, making it suitable for inclusion in fragment‑based drug discovery (FBDD) libraries. Its availability from multiple vendors at ≥97% purity ensures batch‑to‑batch consistency for fragment screening, while the phenethyl substituent provides a synthetic handle for further derivatization.

Quote Request

Request a Quote for 5-(Methylamino)-2-phenethyl-1,2,4-thiadiazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.